1,3'-联吡咯烷

描述

Synthesis Analysis

The synthesis of bipyrrolidine derivatives has been approached through various methods. One paper describes a one-pot, three-component route to chiral 3,3'-bipyrroles, which could be related to the synthesis of 1,3'-bipyrrolidine derivatives . Another study details the synthesis of chiral tetradentate ligands using 2,2'-bipyrrolidine, which demonstrates the versatility of bipyrrolidine as a chiral core . A general method for the synthesis of 1,3'-bipyrroles is also reported, which involves constructing a pyrrole ring on the nitrogen of a substituted 1H-pyrrole . These methods highlight the synthetic accessibility of bipyrrolidine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of bipyrrolidine derivatives has been elucidated using various techniques, including X-ray crystallography and DFT calculations. The axial chirality of bipyrrole was anticipated and confirmed by separating the racemates on a chiral column and subsequent CD spectra of the enantiomers . The conformation of the dibromopyrrolidine ring, a related structure, was reported as a slightly deformed envelope, which could provide insights into the conformational preferences of bipyrrolidine derivatives .

Chemical Reactions Analysis

Bipyrrolidine derivatives participate in a variety of chemical reactions. The synthesis of cis-3,4-dibromopyrrolidine and its structural studies suggest that the bipyrrolidine ring can undergo halogenation reactions . Additionally, the synthesis of novel dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives indicates that bipyrrolidine derivatives can be used in cycloaddition reactions to generate complex structures with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyrrolidine derivatives are influenced by their molecular structure and the nature of their substituents. While specific data on 1,3'-bipyrrolidine is not provided, the studies of related compounds suggest that these derivatives exhibit a range of properties that make them suitable for applications in medicinal chemistry and as intermediates in organic synthesis. For instance, the antitumor activity of 2, 3'-bipyrrole derivatives against different cancer cell lines indicates that bipyrrolidine derivatives may possess significant biological activities .

科学研究应用

手性应用

- 手性基序:2,2'-联吡咯烷是一种有用的手性基序,可用作各种不对称转化中的手性配体、助剂和路易斯碱。由于其手性,它被用于化学合成中,可以通过吡咯烷的光二聚化以及随后的酒石酸光学拆分来获得 (Li, 2012)。

催化

- 不对称反应中的有机催化:一类 C2 对称的 3,3'-二烷氧基-2,2'-联吡咯烷已被开发用于不对称有机催化的狄尔斯-阿尔德反应,展示了其作为有效有机催化剂的潜力 (Ma 等人,2009); (Ma 等人,2010)。

- 氧化中的催化活性:基于联吡咯烷的铁配合物因其在烃类氧化中的催化活性和选择性而受到研究 (Olivo 等人,2013)。

配位化学和磁性

- 配位配合物和磁性:已经对基于联吡咯烷的配位配合物进行了研究,考察了它们的结构和磁性。这包括对钴(II)和镍(II)的双氢焦磷酸盐配合物中的铁磁耦合的研究 (Greenfield 等人,2015)。

不对称合成

- 不对称环加成催化:已经合成了新型手性联吡咯烷衍生的膦配体,用于不对称 [3+2] 环加成反应,提供了一种合成高度取代的吡咯烷的方法 (Gu 等人,2012)。

结构研究

- 配体中的立体化学:研究探索了 Ru(ii) 周围基于联吡咯烷的顺序多齿配体的立体化学,提供了对金属中心结合行为和手性的见解 (Popowski 等人,2016)。

属性

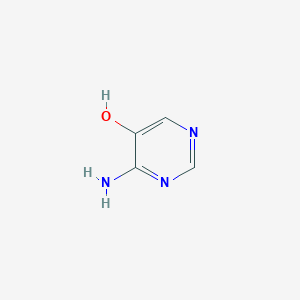

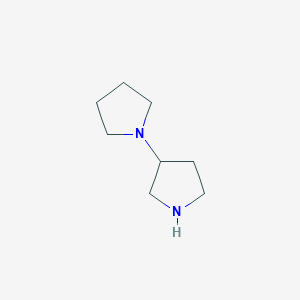

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562383 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3'-Bipyrrolidine | |

CAS RN |

267241-99-6 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1,3'-bipyrrolidine benzamide derivatives interact with the histamine H3 receptor, and what are the downstream effects of this interaction?

A: While the provided abstracts don't delve into the specific binding interactions, they highlight that 1,3'-bipyrrolidine benzamide derivatives act as antagonists at the histamine H3 receptor [, ]. As antagonists, these compounds bind to the H3 receptor and block its activation by the endogenous ligand, histamine. This inhibition can modulate the release of various neurotransmitters in the brain, including histamine, acetylcholine, and dopamine, ultimately influencing a range of physiological processes such as sleep-wake cycles, cognition, and appetite.

Q2: What are the structure-activity relationships (SAR) observed for 1,3'-bipyrrolidine derivatives as histamine H3 receptor antagonists?

A: The research highlights modifications to the core 1,3'-bipyrrolidine structure to enhance its potency and selectivity for the H3 receptor []. For instance, replacing the benzimidazole moiety with a 3,4-dihydroisoquinolin-1(2H)-one scaffold led to the development of compound 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one (specifically, compound 39 in the study), which demonstrated improved in vitro binding and functional activity at the H3 receptor compared to the initial benzimidazole derivatives []. This suggests that the 3,4-dihydroisoquinolin-1(2H)-one moiety plays a crucial role in enhancing the interaction with the H3 receptor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)